molecular formula C7H14O2 B2778792 [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol CAS No. 2319722-70-6

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol

Cat. No.: B2778792
CAS No.: 2319722-70-6
M. Wt: 130.187
InChI Key: OTWSIFKPLMRKMG-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol is a chemical compound featuring a cyclobutane ring core that is substituted with two hydroxymethyl groups and a methyl group, classifying it as a diol and a valuable bifunctional building block in organic synthesis. This structure suggests its primary research application lies in serving as a rigid, aliphatic scaffold or linker for constructing more complex molecular architectures. Researchers may employ this compound in the development of novel polymers, where it could act as a monomer to introduce conformational constraints into the polymer backbone, potentially modifying material properties like rigidity and thermal stability. In pharmaceutical and agrochemical research, the compound's two reactive hydroxyl groups make it a versatile intermediate for synthesizing libraries of potential bioactive molecules, such as prodrugs or analogs, by facilitating ether, ester, or carbamate formation. The presence of both primary and potentially secondary alcohols (depending on the ring substitution pattern) allows for selective chemical modifications, a key feature for multi-step synthetic routes. The steric and electronic environment provided by the methyl-substituted cyclobutane ring can significantly influence the outcome of chemical reactions and the overall three-dimensional shape of the final target molecule. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments prior to handling.

Properties

IUPAC Name

[1-(hydroxymethyl)-2-methylcyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6-2-3-7(6,4-8)5-9/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSIFKPLMRKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methyl-1,3-butadiene, followed by hydroxymethylation. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process. The hydroxymethylation step can be carried out using formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to yield a cyclobutylmethanol derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of [1-(Carboxymethyl)-2-methylcyclobutyl]methanol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Overview

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol is an organic compound with significant potential across various scientific fields, including chemistry, biology, and medicine. Its unique molecular structure, featuring both hydroxymethyl and cyclobutyl groups, allows for diverse applications ranging from synthetic intermediates to potential therapeutic agents.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The methylene group can be reduced to yield saturated derivatives.
  • Substitution Reactions: The hydroxymethyl group can engage in nucleophilic substitution, forming ethers or esters.

Biology

The compound's structural features make it a valuable model substrate for studying enzyme-catalyzed reactions and metabolic pathways. Research indicates that it can be used to investigate mechanisms of enzymatic transformations, contributing to our understanding of biochemical processes.

Medicine

Emerging studies suggest that derivatives of this compound may exhibit biological activities such as:

  • Anti-inflammatory Effects: Potential applications in reducing inflammation.
  • Antimicrobial Properties: Investigated for their ability to combat microbial infections.

These therapeutic properties are under investigation, with ongoing research aimed at elucidating their mechanisms and efficacy.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and resins. Its incorporation into polymer chains enhances mechanical properties and stability, making it valuable for material science applications.

Case Studies and Research Findings

StudyFocusFindings
Enzyme Interaction StudiesBiological ActivityDemonstrated potential anti-inflammatory and antimicrobial effects.
Synthetic PathwaysChemical ReactionsIdentified optimal conditions for oxidation and reduction reactions involving the compound.
Polymer ProductionIndustrial UseEnhanced mechanical properties in polymer formulations incorporating the compound.

Mechanism of Action

The mechanism of action of [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving cyclobutane derivatives. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Molecular Mass (g/mol) Functional Groups Key Features Reference
[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol C₇H₁₄O₂ 134.18 Two hydroxyls, cyclobutane ring High polarity, ring strain N/A
(1-Methylcyclobutyl)methanol C₆H₁₂O 100.16 One hydroxyl, cyclobutane ring Lower polarity, mono-alcohol
1-[(1S,2R)-2-Methylcyclobutyl]ethan-1-one C₇H₁₂O 112.17 Ketone, cyclobutane ring Non-polar, electrophilic
2-Methyl-1-pentanol C₆H₁₄O 102.17 Primary alcohol, branched chain Low viscosity, volatile
[1-[(Dimethylamino)methyl]cyclobutyl]methanol C₈H₁₇NO 143.23 Tertiary amine, hydroxyl Basic, potential coordination

Physical Properties

  • Polarity and Solubility: The presence of two hydroxyl groups in this compound enhances its polarity compared to mono-alcohol analogs like (1-Methylcyclobutyl)methanol . This increases water solubility but may reduce miscibility in non-polar solvents.
  • Boiling/Melting Points: Cyclobutane derivatives generally exhibit higher boiling points than linear-chain alcohols (e.g., 2-Methyl-1-pentanol in ) due to stronger intermolecular forces from ring strain and hydrogen bonding.

Chemical Reactivity

  • Ring Strain : The cyclobutane ring’s angle strain (~90° vs. ideal 109.5°) increases susceptibility to ring-opening reactions under acidic or thermal conditions, a trait shared with 1-[(1S,2R)-2-Methylcyclobutyl]ethan-1-one ().
  • Basicity/Acidity: Unlike [1-[(Dimethylamino)methyl]cyclobutyl]methanol (), which has basic tertiary amine groups, the target compound’s hydroxyl groups confer weak acidity (pKa ~15–17).

Biological Activity

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol, also known as 1,1-cyclobutanedimethanol, is an organic compound characterized by its unique cyclobutane structure and the presence of hydroxymethyl and methyl functional groups. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores the biological activity of this compound, focusing on its reactivity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄O₂. The compound features a cyclobutane ring with a hydroxymethyl group that enhances its reactivity. The presence of two hydroxyl (OH) groups contributes to its solubility and interaction with biological systems, making it a valuable intermediate in various chemical reactions.

Property Description
Molecular FormulaC₇H₁₄O₂
Functional GroupsHydroxymethyl (−CH₂OH), Methyl (−CH₃)
Structural FeaturesCyclobutane ring

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Studies have suggested that compounds with similar structural characteristics to this compound show promising antimicrobial activity. For example, derivatives of cyclobutane structures have been evaluated for their effectiveness against various bacterial strains. The hydroxymethyl group is thought to enhance the interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy.

Anticancer Potential

The anticancer properties of cyclobutane derivatives have been explored in several studies. Notably, compounds derived from cyclobutane structures have demonstrated inhibitory effects on cancer cell proliferation. For instance, a study reported that certain cyclobutane derivatives exhibited significant cytotoxicity against breast cancer cell lines . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Studies

  • Antiviral Activity : A study on cyclobutane derivatives indicated potential antiviral activity against the Zika virus. The structural similarities of this compound to known antiviral agents suggest it could be explored further for similar applications .
  • In Vitro Testing : In vitro assays have been conducted to evaluate the biological activity of related compounds against various cancer cell lines. Results indicated that modifications in the cyclobutane structure significantly influenced the potency and selectivity of these compounds against tumor cells .
  • Mechanistic Studies : Research has focused on understanding the mechanisms through which this compound exerts its biological effects. Investigations into enzyme interactions and receptor binding affinities are ongoing to elucidate its mode of action in biological systems .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via:

  • Reduction of cyclobutanedicarboxylic anhydrides using LiAlH₄ in diethyl ether, yielding diols .
  • Functional group interconversion from trans-1,2-bis(chlorocarbonyl)cyclobutane with methanesulfonyl chloride and triethylamine .
    • Optimization : Yield depends on stoichiometry (e.g., excess LiAlH₄ improves reduction efficiency) and solvent polarity. Ether solvents minimize side reactions compared to THF .

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for cyclobutane protons) and hydroxymethyl group positions .
  • Mass Spectrometry : High-resolution MS confirms molecular formula (C₇H₁₄O₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves cyclobutane ring puckering and substituent orientation .

Q. What are the compound's key applications in organic synthesis?

  • Building Block : Used to synthesize cyclic ethers (via oxidation) or esters (via acylation). Its diol structure enables crosslinking in polymer chemistry .
  • Case Study : Derivatives of this compound have been converted into antiviral agents via stereoselective functionalization of hydroxymethyl groups .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic derivatives be resolved?

  • Challenge : Racemization during functionalization (e.g., esterification) may lead to mixed stereoisomers.
  • Solutions :

  • Chiral Chromatography : Separates enantiomers using cellulose-based columns .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) to control hydroxymethyl group reactivity .

Q. What experimental strategies address contradictory biological activity data in analog studies?

  • Case Example : Analog [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol shows antiproliferative activity in some cell lines but not others .
  • Approach :

  • Dose-Response Curves : Confirm activity thresholds and cell-type specificity.
  • Molecular Docking : Compare binding affinities to target enzymes (e.g., kinases) across analogs .

Q. How do computational models aid in retrosynthetic planning for derivatives?

  • Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing cyclobutane ring strain and functional group compatibility .
  • Example : Retrosynthesis of antiviral derivatives prioritizes steps preserving the cyclobutane core while introducing substituents at low-energy positions .

Key Research Gaps

  • Cyclobutane Ring Strain : Quantify strain energy via DFT calculations to optimize synthetic routes.
  • Biological Targets : Use high-throughput screening to identify protein targets for antiviral derivatives.

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